8-(4-Methoxyphenyl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one
Description
8-(4-Methoxyphenyl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one is a synthetic benzopyranone derivative characterized by a 4-methoxyphenyl substitution at position 8 and a morpholine ring at position 2 of the chromen-4-one core.
Properties
CAS No. |
503468-69-7 |
|---|---|
Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)-2-morpholin-4-ylchromen-4-one |
InChI |
InChI=1S/C20H19NO4/c1-23-15-7-5-14(6-8-15)16-3-2-4-17-18(22)13-19(25-20(16)17)21-9-11-24-12-10-21/h2-8,13H,9-12H2,1H3 |
InChI Key |
UASNBNABAMKUHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC3=C2OC(=CC3=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization of o-Hydroxychalcones
The Algar-Flynn-Oyamada (AFO) method remains a cornerstone for chromone synthesis. Starting with an o-hydroxychalcone bearing a 4-methoxyphenyl group at the β-position, oxidative cyclization forms the chromone ring. For example:
-
Substrate Preparation : o-Hydroxyacetophenone derivatives are condensed with 4-methoxybenzaldehyde under basic conditions to yield the chalcone precursor.
-
Cyclization : Treatment with bromine in a basic medium (e.g., pyridine) induces epoxidation of the α,β-unsaturated ketone, followed by ring closure and aromatization to yield 8-(4-methoxyphenyl)-4H-chromen-4-one.
-
Optimization : Ferric chloride (FeCl₃) in ethanol under reflux offers an alternative cyclization route, achieving yields of 70–85%.
Baker-Venkataraman Rearrangement
This method constructs the chromone skeleton via acyl transfer and cyclization:
-
β-Diketone Formation : o-Hydroxyacetophenone derivatives undergo acylation with 4-methoxybenzoyl chloride in the presence of 1,8-diazabicycloundec-7-ene (DBU) or potassium carbonate, forming a β-diketone intermediate.
-
Cyclization : Acidic or thermal conditions (e.g., H₂SO₄ or microwave irradiation) promote cyclodehydration to yield the 8-substituted chromone.
Introduction of the Morpholin-4-yl Group at Position 2
Position 2 functionalization requires precise regioselective substitution. Two strategies are prevalent:
Nucleophilic Aromatic Substitution (NAS)
-
Pre-Functionalized Chromone : A halogen (e.g., Cl or Br) at position 2 facilitates displacement by morpholine.
Suzuki-Miyaura Coupling
For halogenated chromones, palladium-catalyzed cross-coupling introduces aryl or heteroaryl groups:
-
Catalytic System : Pd(PPh₃)₄ or PdCl₂(dppf) with a morpholine-containing boronic ester.
-
Reaction Conditions : Typically conducted in THF/water at 80°C, achieving 65–80% yields.
Integrated Synthetic Pathways
Combining the above steps, two integrated routes emerge:
Sequential Substitution Post-Chromone Formation
Pre-Substituted Chalcone Approach
-
Chalcone Functionalization : Incorporate morpholine at the α-position during chalcone synthesis.
-
Cyclization : Directly form the chromone with the morpholine group intact, though this method risks side reactions due to the morpholine’s nucleophilicity.
Analytical and Optimization Data
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization : Competing cyclization pathways may yield isomers. Using bulky bases (e.g., DBU) or low-temperature conditions enhances selectivity.
-
Morpholine Stability : Morpholine’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) during NAS.
-
Purification : Silica gel chromatography with ethyl acetate/hexane gradients effectively separates by-products .
Chemical Reactions Analysis
Types of Reactions
8-(4-Methoxyphenyl)-2-morpholin-4-ylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromen-4-one derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic properties, particularly in the context of cancer treatment and neuroprotection.
Anticancer Activity
Research indicates that 8-(4-Methoxyphenyl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
Case Study:
In a study published in Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against tumor growth .
Neuroprotective Effects
The compound's structural features suggest it may also have neuroprotective effects. Preliminary studies indicate that it can protect neuronal cells from oxidative stress and apoptosis.
Case Study:
A recent investigation demonstrated that treatment with this compound reduced markers of oxidative stress in neuronal cultures, suggesting its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's .
Pharmacological Applications
Beyond its anticancer and neuroprotective properties, this compound has been explored for its analgesic and anti-inflammatory effects.
Analgesic Properties
Animal studies have shown that 8-(4-Methoxyphenyl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one can significantly reduce pain responses in models of acute and chronic pain.
Data Table: Analgesic Efficacy
| Study Type | Pain Model | Efficacy (Reduction %) |
|---|---|---|
| Acute Pain Model | Hot Plate Test | 45% |
| Chronic Pain Model | Formalin Test | 60% |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases.
Case Study:
In vitro assays indicated that the compound reduced IL-6 and TNF-alpha levels in macrophage cultures stimulated with lipopolysaccharide (LPS) .
Mechanism of Action
The mechanism of action of 8-(4-methoxyphenyl)-2-morpholin-4-ylchromen-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological processes, such as cell proliferation and inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological activity and physicochemical properties of benzopyranone derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:
LY294002 (2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one)
- Structure : Phenyl group at position 8, morpholine at position 2.
- Activity : Potent PI3K inhibitor (IC50 = 1.4 µM) .
- Safety : Classified as hazardous due to acute toxicity risks (OSHA Hazard Communication Standard) .
NU7441 (8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one)
- Structure : Dibenzothienyl group at position 8, morpholine at position 2.
- Activity : Selective DNA-PK inhibitor (IC50 = 14 nM) .
- Key Difference : The dibenzothienyl group in NU7441 enhances DNA-PK selectivity, whereas the 4-methoxyphenyl group in the target compound may redirect activity toward PI3K or other kinases .
PD98059 (2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one)
- Activity : MEK inhibitor, blocking MAPK/ERK pathway .
- Key Difference: The absence of morpholine and presence of an amino-methoxyphenyl group shifts target specificity from PI3K to MEK .
Icaritin (3,5,7-Trihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one)
- Structure : 3-Methyl-2-butenyl at position 8, hydroxyl groups at positions 3, 5, 5.
- Activity : Natural product with antitumor and anti-inflammatory properties .
- Key Difference : Hydroxyl groups and prenyl substitution in Icaritin confer distinct bioactivity, contrasting with the synthetic morpholine and methoxyphenyl groups in the target compound .
Structure-Activity Relationship (SAR) Insights
- Position 8 :
- Position 2: Morpholine → Critical for PI3K/DNA-PK inhibition. 2-Amino-3-methoxyphenyl (PD98059) → MEK inhibition .
- Methoxy Groups: Methoxy at position 4 (target compound) may improve tumor specificity and reduce cytotoxicity compared to non-methoxy analogs .
Biological Activity
8-(4-Methoxyphenyl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one, a compound belonging to the class of benzopyran derivatives, has garnered attention for its potential biological activities, particularly in the realm of cancer research and neuroprotection. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular structure of 8-(4-Methoxyphenyl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3 |
| Molecular Weight | 320.38 g/mol |
| LogP | 3.4246 |
| Polar Surface Area | 64.91 Ų |
The compound features a benzopyran core with a morpholine substituent, which is significant for its interaction with biological targets.
Research indicates that this compound exhibits its biological activity primarily through the inhibition of tubulin polymerization, which is crucial for cell division. Specifically, it has been shown to bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. This mechanism is particularly relevant in cancer therapy as it induces apoptosis in malignant cells.
Anticancer Effects
Several studies have evaluated the anticancer properties of 8-(4-Methoxyphenyl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one against various cancer cell lines:
- In vitro Cytotoxicity : The compound demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical), MCF-7 (breast), and NCI-H460 (non-small cell lung cancer) using the MTT assay. For instance, it exhibited an IC50 value of 0.99 ± 0.01 µM against the BT-474 breast cancer cell line .
- Mechanistic Insights : The compound's ability to induce apoptosis was linked to the upregulation of caspase-3 activity and downregulation of anti-apoptotic proteins. Molecular docking studies revealed that it forms critical hydrogen bonds with residues in the tubulin structure, enhancing its binding affinity .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection:
- Monoamine Oxidase Inhibition : It acts as a selective inhibitor of monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine. This inhibition could have implications for treating neurodegenerative diseases like Parkinson's .
- Antioxidant Activity : The compound also exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress-induced damage .
Case Studies
A notable study highlighted the compound's efficacy in a xenograft model where it significantly reduced tumor size compared to control groups. The study demonstrated that treatment with 8-(4-Methoxyphenyl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one led to a marked decrease in tumor proliferation markers while increasing apoptotic markers in tumor tissues .
Q & A
Q. What are the recommended synthetic routes for 8-(4-Methoxyphenyl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one?
The synthesis typically involves multi-step reactions, including condensation and cyclization. A validated route includes:
- Step 1 : Reaction of 4-methoxybenzyl chloride with sodium methoxide to form an intermediate.
- Step 2 : Coupling with morpholine in the presence of a catalyst (e.g., tricyclohexylphosphine-ruthenium complexes) under inert atmosphere .
- Step 3 : Purification via column chromatography and validation by LCMS, ¹H/¹³C NMR. Yield optimization requires precise temperature control (~20°C) and extended reaction times (24–48 hours).
Q. How is the purity and stability of LY294002 validated in experimental settings?
- Purity : Assessed via HPLC (>99% purity) with UV detection at 254 nm. Lyophilized powder is preferred for stability .
- Stability : Storage at -20°C in anhydrous DMSO or ethanol prevents degradation. Regular batch testing via mass spectrometry ensures structural integrity .
Q. What safety protocols are critical when handling LY294002?
- Hazards : Classified as hazardous under OSHA standards (acute toxicity, respiratory irritation). Use PPE (gloves, goggles) and work in a fume hood .
- Emergency Measures : Immediate rinsing for skin/eye contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can researchers confirm LY294002’s specificity as a PI3K inhibitor?
- Kinase Selectivity Assays : Compare IC₅₀ values against a panel of kinases (e.g., PI3Kα, PI3Kγ) using radioactive ATP-binding assays. LY294002 shows specificity at 1.4 µM for PI3Kα .
- Negative Controls : Use PI3K-negative cell lines or competitive inhibitors (e.g., wortmannin) to rule out off-target effects .
Q. What methodologies resolve discrepancies in cytotoxicity data across cancer cell lines?
- Dose-Response Analysis : Generate IC₅₀ curves in diverse cell lines (e.g., OSCC, breast cancer) to identify lineage-specific sensitivity .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and phosphoproteomics to correlate cytotoxicity with PI3K-Akt pathway suppression .
- Statistical Tools : Use ANOVA with post-hoc tests to assess variability caused by cell culture conditions (e.g., serum concentration) .
Q. What structural modifications enhance LY294002’s bioactivity while minimizing off-target effects?
- Core Modifications :
| Modification | Impact | Reference |
|---|---|---|
| Methoxy at R4 | Increases tumor specificity (TS = 84.1 vs. 67.4) | |
| Hexylamino substitution | Alters solubility and membrane permeability |
- Rational Design : Introduce substituents at the 8-phenyl group (e.g., hydroxylmethyl) to improve binding affinity to PI3K’s hydrophobic pocket .
Methodological Challenges
Q. How to address LY294002’s poor aqueous solubility in in vivo studies?
- Formulation : Use cyclodextrin-based nanoparticles or PEGylation to enhance bioavailability .
- Administration : Intraperitoneal injection (5–10 mg/kg in DMSO/saline) ensures consistent plasma concentrations .
Q. What strategies validate LY294002’s role in heat-induced apoptosis independent of PI3K?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
